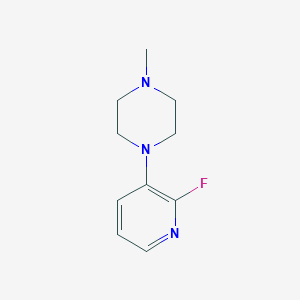
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in the pyridine ring significantly alters its electronic properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the reaction of 2-fluoropyridine with 4-methylpiperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoropyridine reacts with 4-methylpiperazine under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Reduction: Piperidine derivatives.
科学研究应用
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the piperazine moiety.
4-Methylpiperazine: A non-fluorinated piperazine derivative with different chemical properties.
1-(2-Fluoropyridin-3-yl)-2-methylpropan-1-ol: Another fluorinated pyridine derivative with a different functional group.
Uniqueness
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine is unique due to the combination of the fluorinated pyridine ring and the piperazine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H14FN3 |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
1-(2-fluoropyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
InChI 键 |
ACXHTCQVWAFDSL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















